![molecular formula C11H9BrClF3OS B14051598 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one](/img/structure/B14051598.png)
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a suitable aromatic precursor, followed by the introduction of the trifluoromethylthio group and subsequent chlorination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is critical to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like sodium iodide, potassium tert-butoxide, and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroatom-containing groups.
Scientific Research Applications
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool for studying biological processes and developing new biochemical assays.
Industry: Used in the production of specialty chemicals, materials, and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different substitution patterns on the aromatic ring.
2-(Trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but differs in overall structure and reactivity.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl motif but has a different core structure and applications.
Uniqueness
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the combination of bromine, chlorine, and trifluoromethylthio groups, which confer distinct chemical and physical properties
Biological Activity
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one, with the CAS number 1806442-19-2, is a synthetic compound notable for its complex structure and potential biological activities. This compound features a bromomethyl group, a trifluoromethylthio group, and a chloropropanone moiety, which contribute to its reactivity and biological profile.
- Molecular Formula : C11H9BrClF3OS
- Molecular Weight : 361.61 g/mol
- Purity : ≥ 98%
The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure often enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The halogenated structure allows it to participate in nucleophilic substitution reactions and potentially inhibit enzyme activity or modulate receptor functions.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For example, the presence of the bromomethyl group may enhance the compound's ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to cytotoxic effects on cancer cells. Studies have shown that halogenated compounds can induce apoptosis in cancer cell lines through various pathways, including oxidative stress and DNA damage mechanisms .
Neuroactive Properties
Additionally, compounds with trifluoromethyl groups have been associated with neuroactive properties. The unique electronic characteristics of trifluoromethyl groups can influence neurotransmitter systems. A study involving zebrafish behavioral profiling suggests that structurally similar compounds can exhibit antipsychotic-like effects by interacting with multiple targets within the central nervous system .
Case Studies and Research Findings
Properties
Molecular Formula |
C11H9BrClF3OS |
---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-7-2-1-3-9(18-11(14,15)16)10(7)8(17)4-5-13/h1-3H,4-6H2 |
InChI Key |
REXFEKCVZVJKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)C(=O)CCCl)CBr |
Origin of Product |
United States |
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